molecular formula C12H19ClO2 B14451951 6-Chloro-3,7-dimethyl-2,7-octadienyl acetate CAS No. 74514-19-5

6-Chloro-3,7-dimethyl-2,7-octadienyl acetate

Cat. No.: B14451951
CAS No.: 74514-19-5
M. Wt: 230.73 g/mol
InChI Key: WPMFOBQJRQAIKY-JXMROGBWSA-N
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Description

6-Chloro-3,7-dimethyl-2,7-octadienyl acetate is an organic compound with the molecular formula C12H19ClO2. It is a derivative of geranyl acetate, where a chlorine atom is substituted at the sixth position of the geranyl acetate structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3,7-dimethyl-2,7-octadienyl acetate typically involves the chlorination of geranyl acetate. The reaction can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under controlled conditions. The reaction is usually performed in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3,7-dimethyl-2,7-octadienyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the acetate group to an alcohol group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 6-chloro-3,7-dimethyl-2,7-octadienal or 6-chloro-3,7-dimethyl-2,7-octadienoic acid.

    Reduction: Formation of 6-chloro-3,7-dimethyl-2,7-octadienol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-3,7-dimethyl-2,7-octadienyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fragrances and flavors due to its aromatic properties.

Mechanism of Action

The mechanism of action of 6-Chloro-3,7-dimethyl-2,7-octadienyl acetate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

    Geranyl acetate: The parent compound without the chlorine substitution.

    Neryl acetate: A stereoisomer of geranyl acetate.

    Citral: A related compound with similar structural features.

Uniqueness

6-Chloro-3,7-dimethyl-2,7-octadienyl acetate is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties

Properties

CAS No.

74514-19-5

Molecular Formula

C12H19ClO2

Molecular Weight

230.73 g/mol

IUPAC Name

[(2E)-6-chloro-3,7-dimethylocta-2,7-dienyl] acetate

InChI

InChI=1S/C12H19ClO2/c1-9(2)12(13)6-5-10(3)7-8-15-11(4)14/h7,12H,1,5-6,8H2,2-4H3/b10-7+

InChI Key

WPMFOBQJRQAIKY-JXMROGBWSA-N

Isomeric SMILES

CC(=C)C(CC/C(=C/COC(=O)C)/C)Cl

Canonical SMILES

CC(=C)C(CCC(=CCOC(=O)C)C)Cl

Origin of Product

United States

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